molecular formula C13H15N3O2 B15086566 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B15086566
M. Wt: 245.28 g/mol
InChI Key: RUPQOVXFLBQAAB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a pyridine derivative, followed by cyclization with a triazole moiety. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,17,18)

InChI Key

RUPQOVXFLBQAAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=CC=C3C(=O)O

Origin of Product

United States

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